
2-Fluoro-6-(2-methylcyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(2-methylcyclohexyl)aniline: is an organic compound with the molecular formula C₁₃H₁₈FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a 2-methylcyclohexyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(2-methylcyclohexyl)aniline can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on the aromatic ring with a nucleophile, such as an amine. The reaction conditions often include the use of a base and a polar aprotic solvent to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for cost-effectiveness and yield. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Fluoro-6-(2-methylcyclohexyl)aniline can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Bases such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Fluoro-6-(2-methylcyclohexyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and compounds.
Biology: In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine: The compound’s potential as a pharmaceutical intermediate makes it of interest in medicinal chemistry. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(2-methylcyclohexyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The fluoro group can enhance the compound’s binding affinity and selectivity for certain targets, while the 2-methylcyclohexyl group can influence its overall molecular conformation and stability.
Comparaison Avec Des Composés Similaires
2-Fluoroaniline: A simpler analog with only a fluoro group on the aniline ring.
2-Fluoro-6-(trifluoromethyl)aniline: A compound with a trifluoromethyl group instead of a 2-methylcyclohexyl group.
2-Fluoro-6-(2-methylcyclohexyl)oxy]aniline: A compound with an ether linkage instead of a direct carbon-carbon bond.
Uniqueness: 2-Fluoro-6-(2-methylcyclohexyl)aniline is unique due to the presence of both a fluoro group and a bulky 2-methylcyclohexyl group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where such functionalities are desired.
Propriétés
Formule moléculaire |
C13H18FN |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
2-fluoro-6-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-5-2-3-6-10(9)11-7-4-8-12(14)13(11)15/h4,7-10H,2-3,5-6,15H2,1H3 |
Clé InChI |
DMOPRCNBMDWYQX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1C2=C(C(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


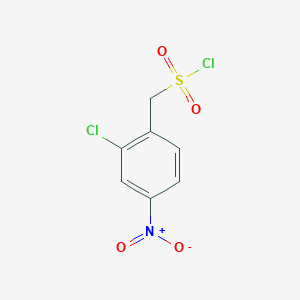
![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
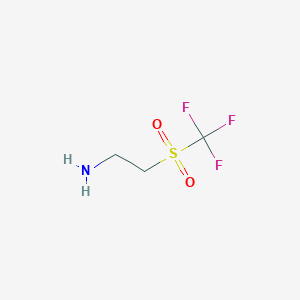
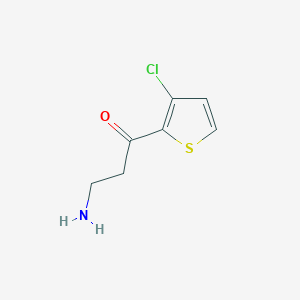
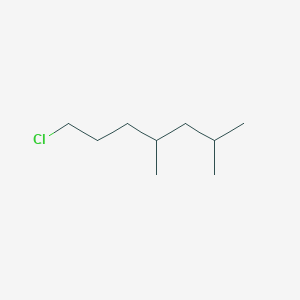
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)
![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)
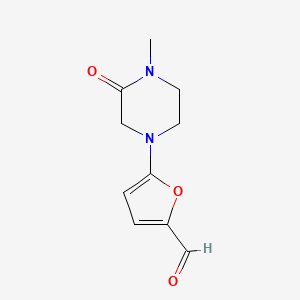
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
